molecular formula C17H15NO2 B1597147 ethyl 3-phenyl-1H-indole-2-carboxylate CAS No. 37129-23-0

ethyl 3-phenyl-1H-indole-2-carboxylate

Cat. No.: B1597147
CAS No.: 37129-23-0
M. Wt: 265.31 g/mol
InChI Key: JPDIBWCNNQFQEP-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-1H-indole-2-carboxylate is a chemical compound with the CAS Number: 37129-23-0 . It has a molecular weight of 265.31 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular formula of this compound is C17H15NO2 . The average mass is 265.306 Da and the monoisotopic mass is 265.110291 Da .


Physical and Chemical Properties Analysis

This compound has a melting point of 134-136 degrees Celsius . The presence of an ethoxy group (-OCH2CH3) at δ 1.30 and 4.30 ppm and the respective carbons in 13C-NMR at δ 15.0 and 46.7 ppm in addition to the ester carbonyl group around δ 162.0 ppm have been reported .

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 3-phenyl-1H-indole-2-carboxylate and its derivatives play a significant role in various synthetic chemical reactions. For example, they are used in the cyclisation process to form different complex compounds. Clayton, Black, and Harper (2008) investigated the cyclisation of ethyl 3′-phenyl-4′,6′-dimethoxyindol-7′-yl-2-(hydroxyimino)acetates to understand the formation of ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates (Clayton, Black, & Harper, 2008). Additionally, Murakami et al. (1985) explored a general method for the C-3 acylation of ethyl indole-2-carboxylates, showcasing their importance in the field of synthetic chemistry (Murakami et al., 1985).

Antibacterial Properties

This compound derivatives have been studied for their potential antibacterial properties. Mir and Mulwad (2009) synthesized and screened ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate derivatives, revealing significant antibacterial activity (Mir & Mulwad, 2009).

Antitumor Activities

Some derivatives of this compound have been evaluated for their antitumor activities. For instance, Hu et al. (2018) synthesized and characterized ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate, which demonstrated promising antitumor activity against Hela cells in vitro (Hu et al., 2018).

Allosteric Modulation of the Cannabinoid CB1 Receptor

Interestingly, this compound derivatives have also been studied for their potential pharmacological effects. Price et al. (2005) investigatedthe pharmacology of various compounds, including ethyl 3-ethyl-1H-indole-2-carboxylate derivatives, at the cannabinoid CB1 receptor. They found that these compounds showed significant effects indicative of a positively cooperative allosteric effect, suggesting potential applications in modulating receptor activity (Price et al., 2005).

Synthesis of Complex Compounds

This compound is also used in the synthesis of various complex compounds. For instance, Gupta et al. (2011) described a highly efficient three-component reaction involving ethyl 2-amino-1H-indole-3-carboxylates for the synthesis of pyrimido[1,2-a]indoles, showcasing the versatility of this compound in synthetic applications (Gupta et al., 2011).

Anticancer Agent Synthesis

Further emphasizing its role in medicinal chemistry, this compound derivatives have been synthesized and evaluated as potential anticancer agents. Mohideen et al. (2017) synthesized ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate and found it to exhibit significant anticancer activity, particularly against human chronic myelogenous leukemia cells (Mohideen et al., 2017).

Safety and Hazards

Ethyl 3-phenyl-1H-indole-2-carboxylate is classified as an irritant . It’s important to handle this compound with care and follow safety guidelines to avoid any potential harm.

Biochemical Analysis

Biochemical Properties

Ethyl 3-phenyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been reported to inhibit kinase activity, which is crucial for cell signaling and regulation . Additionally, this compound may act as an antagonist for glycine-binding sites, affecting neurotransmission and cellular communication . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target biomolecules.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have demonstrated antiproliferative effects on cancer cells by inhibiting key signaling pathways involved in cell growth and survival . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins that regulate cell cycle progression and apoptosis . These cellular effects highlight the potential therapeutic applications of this compound in treating various diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . These binding interactions can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For instance, this compound has been shown to inhibit kinase activity, which plays a crucial role in cell signaling and regulation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting the production of proteins involved in cell growth and apoptosis .

Properties

IUPAC Name

ethyl 3-phenyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-2-20-17(19)16-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)18-16/h3-11,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDIBWCNNQFQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377077
Record name ethyl 3-phenyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37129-23-0
Record name ethyl 3-phenyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of Example 1A (7.81 g, 40.7 mmol) and phenylhydrazine (4.00 mL, 40.7 mmol) was treated with concentrated sulfuric acid (4 drops), heated to 120° C. for 15 minutes, cooled to room temperature, treated with ethanol (50 mL), treated with bubbling HCl gas for 2 minutes, and heated to reflux for 1 hour. The mixture was poured into water (100 mL) and extracted with diethyl ether. The combined extracts were washed with water and brine, dried (Na2SO4), filtered, and concentrated. The concentrate was recrystallized from ethanol to provide 3.43 g (32%) of the desired product.
Quantity
7.81 g
Type
reactant
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4 mL
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0 (± 1) mol
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50 mL
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100 mL
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Yield
32%

Synthesis routes and methods II

Procedure details

A mixture of 3-bromo-1H-indolecarboxylic acid ethyl ester (0.50 g, 1.87 mmol), phenylboronic acid (0.27 g, 2.25 mmol), 2 M aqueous sodium carbonate (8 mL), tetrakis(triphenylphosphine)palladium (0) (0.20 g, 0.17 mmol) in ethanol (16 mL) and toluene (30 ml) was heated at 65° C. for 16 h and then cooled. The reaction mixture was diluted with 1 N hydrochloric acid and then extracted with ethyl acetate. The organic extracts were washed with water, dried over magnesium sulfate and concentrated. Flash silica gel chromatography using ethyl acetate/hexane as elutant gave 0.34 g (68%) of 3-phenyl-1H-indolecarboxylic acid ethyl ester as a pink solid: 1H NMR (DMSO-d4) δ 1.18 (t, J=7.2 Hz, 3H), 4.22 (q, J=7.2 Hz, 2H), 7.07-7.11 (m, 1H), 7.29-7.33 (m, 1H) 7.45 (dd, J=8.3, 0.8 Hz, 1H), 7.48-7.50 (m, 5H), 7.50 (dd, J=8.3, 0.8 Hz, 1H), 11.90 (br s, 1H); MS (ESI) m/z 266 (MH+); 264 ([M−H]−).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
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Quantity
8 mL
Type
reactant
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16 mL
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solvent
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30 mL
Type
solvent
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Quantity
0.2 g
Type
catalyst
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0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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